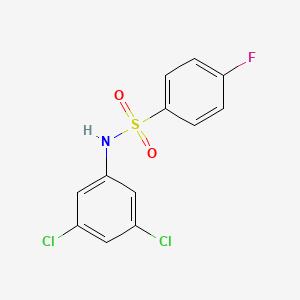

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

Description

Contextualization of Sulfonamide Derivatives in Contemporary Chemical Research

Sulfonamide derivatives represent a cornerstone in medicinal chemistry and materials science. The sulfonamide functional group (-SO₂NH-) is a key structural motif found in a wide array of biologically active compounds. Since the discovery of the antibacterial properties of prontosil, a sulfonamide prodrug, this class of compounds has been extensively developed, leading to various therapeutic agents, including antibacterial, anti-inflammatory, diuretic, and anticancer drugs. kms-sale.comsigmaaldrich.comnih.gov In modern chemical research, the focus has expanded beyond medicinal applications to include their use as catalysts, and functional materials. The versatility of the sulfonamide scaffold allows for facile chemical modification, enabling the fine-tuning of electronic and steric properties to achieve desired functionalities. chemicalbook.comnih.gov

Significance of Halogenated Aromatic Scaffolds in Molecular Design

The incorporation of halogen atoms into aromatic systems is a widely utilized strategy in molecular design. Halogens, through their unique electronic and steric properties, can profoundly influence the physicochemical and biological characteristics of a molecule. They can modulate lipophilicity, metabolic stability, and binding affinity to biological targets. guidechem.com The presence of halogens can lead to the formation of halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and ligand-receptor interactions. sigmaaldrich.comdcu.ieappchemical.comchemicalbook.com The strategic placement of halogens on an aromatic ring can therefore be a powerful tool in the rational design of new molecules with specific properties.

Overview of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide as a Focus Compound in Academic Inquiry

This compound is a halogenated aromatic sulfonamide that has emerged as a subject of academic interest. Its structure combines the sulfonamide backbone with two distinct halogenated aromatic rings: a 3,5-dichlorophenyl group attached to the nitrogen atom and a 4-fluorophenyl group linked to the sulfonyl group. This specific arrangement of chloro and fluoro substituents makes it an intriguing candidate for structural and computational studies, as it allows for the investigation of the interplay of different halogen atoms in directing molecular conformation and intermolecular interactions.

Current Research Landscape and Identified Knowledge Gaps in this compound Studies

The current body of research provides detailed insights into closely related analogues of this compound, particularly N-(3,5-dichlorophenyl)benzenesulfonamide and N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide. These studies have established synthetic routes and have meticulously characterized the crystal structures of these compounds. However, a specific and comprehensive investigation into this compound is notably absent in the available literature. While its existence is confirmed through chemical supplier databases, there is a clear knowledge gap regarding its detailed synthesis, full structural elucidation, spectroscopic properties, computational analysis, and potential biological or chemical activities.

Research Objectives and Scope of Investigation for the Chemical Compound

The primary objective of this article is to present a focused and scientifically grounded overview of this compound. The scope of this investigation is to:

Describe the probable synthetic pathway based on established methods for analogous compounds.

Analyze its anticipated molecular and crystal structure by drawing comparisons with closely related, structurally characterized compounds.

Discuss the expected spectroscopic and computational characteristics.

Theoretically consider its potential for biological or chemical activity based on its structural features.

This article aims to bridge the existing knowledge gap by providing a comprehensive theoretical and comparative analysis of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO2S/c13-8-5-9(14)7-11(6-8)16-19(17,18)12-3-1-10(15)2-4-12/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAYWFLCSDQSJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Historical Evolution of Sulfonamide Synthesis Techniques

The journey of sulfonamide synthesis began with the classical and still widely used method involving the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct. This fundamental approach laid the groundwork for the development of a vast array of sulfonamide-containing compounds.

Over the decades, the synthetic toolbox for sulfonamide formation has expanded significantly. Key advancements include:

One-pot syntheses from thiols: Methods have been developed to directly convert thiols to sulfonamides in a single reaction vessel, often through in-situ generation of the sulfonyl chloride intermediate using oxidizing agents.

Metal-catalyzed cross-coupling reactions: Modern organic synthesis has introduced powerful palladium- and copper-catalyzed methods for the formation of the S-N bond. These reactions often utilize sulfinates or sulfonic acids as starting materials, offering alternative pathways to the traditional sulfonyl chloride route.

Electrochemical methods: More recently, electrochemical approaches have emerged as a greener alternative, enabling the synthesis of sulfonamides by avoiding the need for harsh chemical oxidants.

Reactions involving sulfonyl fluorides: The use of sulfonyl fluorides as stable and reactive partners in sulfonylation reactions has gained traction, offering advantages in terms of handling and reactivity control.

These evolving techniques have not only provided more efficient and environmentally benign routes to sulfonamides but have also expanded the scope of accessible molecular architectures.

Targeted Synthesis of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide

The targeted synthesis of this compound is a multi-step process that requires careful selection of precursors and optimization of reaction conditions to achieve a high yield of the pure product.

Retrosynthetic Analysis and Selection of Precursors

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the sulfonamide (S-N) bond. This approach points to two key precursors:

4-fluorobenzenesulfonyl chloride: This electrophilic component provides the 4-fluorobenzenesulfonyl moiety.

3,5-dichloroaniline (B42879): This nucleophilic amine provides the N-(3,5-dichlorophenyl) portion of the molecule.

The selection of these precursors is based on their commercial availability and the well-established reactivity of sulfonyl chlorides with anilines.

Detailed Reaction Schemes for Amidation and Sulfonylation

The synthesis of this compound proceeds through two main stages: the preparation of the sulfonyl chloride precursor followed by the sulfonylation of the aniline (B41778).

Step 1: Synthesis of 4-fluorobenzenesulfonyl chloride

One common method for the preparation of 4-fluorobenzenesulfonyl chloride is the chlorosulfonation of fluorobenzene (B45895). In this reaction, fluorobenzene is treated with chlorosulfonic acid, typically at a controlled temperature, to introduce the -SO₂Cl group onto the aromatic ring.

Reaction Scheme 1: Synthesis of 4-fluorobenzenesulfonyl chloride

F-C₆H₄-SO₂Cl + Cl₂-C₆H₃-NH₂ --(Base)--> F-C₆H₄-SO₂-NH-C₆H₃-Cl₂ + HCl```

Optimization of Reaction Parameters and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful control over several reaction parameters.

| Parameter | Effect on Reaction | Optimization Strategy |

| Solvent | The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the reaction rate. | Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are often preferred to avoid side reactions with the sulfonyl chloride. |

| Base | The choice and stoichiometry of the base are crucial for neutralizing the HCl byproduct and driving the reaction to completion. | Pyridine (B92270) or triethylamine (B128534) are commonly used. Using a slight excess of the base can ensure complete reaction. |

| Temperature | Reaction temperature affects the rate of reaction. Higher temperatures can increase the rate but may also lead to the formation of byproducts. | The reaction is often initiated at a lower temperature (e.g., 0 °C) and then allowed to proceed at room temperature or with gentle heating. |

| Reaction Time | Sufficient time is needed for the reaction to go to completion. | The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). |

| Purity of Reactants | Impurities in the starting materials can lead to side reactions and a lower yield of the desired product. | Ensuring the purity of 4-fluorobenzenesulfonyl chloride and 3,5-dichloroaniline is essential. |

Strategies to enhance the yield include the slow, dropwise addition of the sulfonyl chloride to the solution of the aniline and base to control the exothermic nature of the reaction and minimize side product formation.

Isolation and Purification Techniques for the Compound

Following the completion of the reaction, a series of work-up and purification steps are necessary to isolate the pure this compound.

A typical isolation procedure involves:

Quenching: The reaction mixture is often poured into ice-cold water to precipitate the crude product and dissolve any remaining inorganic salts.

Filtration: The solid precipitate is collected by filtration.

Washing: The collected solid is washed with water to remove any water-soluble impurities and then often with a dilute acid (like HCl) to remove any unreacted aniline, followed by a wash with a dilute base (like NaHCO₃) to remove any unreacted sulfonyl chloride.

The primary method for the purification of the crude product is recrystallization . The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

Common Recrystallization Solvents for Sulfonamides:

| Solvent/Solvent System | Rationale |

| Ethanol/Water | A common mixed solvent system where the compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy. Upon cooling, pure crystals form. |

| Toluene | A non-polar solvent that can be effective for recrystallizing aromatic compounds. |

| Hexane/Ethyl Acetate | A mixture of a non-polar and a moderately polar solvent that can be fine-tuned to achieve optimal solubility differences. |

The purity of the final product is typically confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Derivatization and Analogue Synthesis Strategies

The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogues with potentially modified properties.

Potential Derivatization Strategies:

| Site of Modification | Potential Reactions | Resulting Analogues |

| Sulfonamide N-H | Alkylation, acylation, or arylation of the sulfonamide nitrogen after deprotonation with a suitable base. | N-alkyl, N-acyl, or N-aryl derivatives. |

| 3,5-Dichlorophenyl Ring | Nucleophilic aromatic substitution (if activating groups are present), or further electrophilic aromatic substitution (though challenging due to the deactivating nature of the chloro and sulfonamido groups). | Analogues with modified substitution on the dichlorophenyl ring. |

| 4-Fluorophenyl Ring | Nucleophilic aromatic substitution of the fluorine atom with various nucleophiles (e.g., amines, alkoxides), or electrophilic aromatic substitution at the positions ortho to the fluorine and meta to the sulfonyl group. | Analogues with different substituents at the 4-position of the benzenesulfonyl moiety. |

The synthesis of analogues can provide valuable structure-activity relationship (SAR) data in medicinal chemistry research or allow for the fine-tuning of material properties. For instance, replacing the fluorine atom with other halogens or electron-donating/withdrawing groups can systematically alter the electronic properties of the molecule. Similarly, modifying the substitution pattern on the dichlorophenyl ring can impact the steric and lipophilic characteristics of the compound.

Chemical Modification of the Halogenated Phenyl Moiety

The 3,5-dichlorophenyl group of this compound is a key target for structural diversification. The chlorine substituents can be replaced or new functional groups can be introduced onto the ring through various modern cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While direct application on this compound is not extensively documented, the reactivity of related aryl chlorides in palladium-catalyzed aminations is well-established. For instance, various aryl chlorides can be coupled with a range of primary and secondary amines in the presence of a palladium catalyst and a suitable ligand. This suggests that the chlorine atoms on the dichlorophenyl ring could be substituted with various amino groups to generate a library of N-substituted analogues.

Similarly, the Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound with a halide. The dichlorophenyl moiety could potentially undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids to introduce new carbon-based substituents. For example, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react with different arylboronic acids under Suzuki-Miyaura conditions to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature and 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.gov This demonstrates the feasibility of selective and exhaustive substitution on a dichlorinated aromatic system.

Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the sulfonamide group and the two chlorine atoms can activate the dichlorophenyl ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com Strong nucleophiles can displace the chloride ions, particularly under forcing conditions or with appropriate catalytic activation. While direct examples on the target molecule are scarce, the general principle of SNAr on electron-deficient halogenated aromatics is a fundamental concept in organic synthesis. nih.govpressbooks.pub

Table 1: Potential Chemical Modifications of the Dichlorophenyl Moiety

| Reaction Type | Reagents/Catalysts | Potential Products |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand, base, amine | N-(3-chloro-5-aminophenyl)-4-fluorobenzenesulfonamide derivatives |

| Suzuki-Miyaura Coupling | Pd catalyst, base, boronic acid | N-(3-chloro-5-arylphenyl)-4-fluorobenzenesulfonamide derivatives |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, thiolate) | N-(3-chloro-5-alkoxyphenyl)-4-fluorobenzenesulfonamide derivatives |

Introduction of Diverse Substituents on the Fluorobenzenesulfonamide Ring

The 4-fluorobenzenesulfonamide (B1215347) ring provides another avenue for structural modification. The fluorine atom can be substituted, or other positions on the ring can be functionalized.

The synthesis of functionalized 4-fluorobenzenesulfonamides can be achieved through various synthetic routes, often starting from commercially available precursors. For instance, the synthesis of benzenesulfonamide (B165840) derivatives bearing functionalized imidazole (B134444) moieties has been reported, showcasing the versatility of modifying the benzenesulfonamide core. mdpi.com While this example does not start with 4-fluorobenzenesulfonamide, it highlights the potential for introducing complex heterocyclic systems onto the benzenesulfonamide scaffold.

The fluorine atom at the 4-position can potentially be displaced by strong nucleophiles under specific SNAr conditions, although this is generally more challenging than with activated aryl chlorides.

Exploration of N-Substituted Analogues

The nitrogen atom of the sulfonamide linkage is a key site for introducing a wide variety of substituents, which can significantly impact the compound's properties.

N-Alkylation and N-Arylation:

Standard N-alkylation and N-arylation methods can be applied to this compound. Alkylation can be achieved using alkyl halides in the presence of a base. For N-arylation, transition-metal-catalyzed methods such as the Buchwald-Hartwig amination can be employed, coupling the sulfonamide with aryl halides.

Multi-Component Reactions and Combinatorial Approaches

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single synthetic step. The Ugi and Passerini reactions are prominent examples of MCRs that can be adapted for the synthesis of complex sulfonamide derivatives.

Ugi Reaction:

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction can be adapted to synthesize complex molecules containing a sulfonamide moiety. For instance, a one-pot tandem N-sulfonylation/Ugi reaction has been developed for the synthesis of pseudopeptides connected to a sulfonamide. rsc.orgresearchgate.net This approach first generates a carboxylic acid via N-sulfonylation, which then participates in the subsequent Ugi reaction. This strategy could be applied to generate a diverse library of this compound analogues.

Passerini Reaction:

The Passerini three-component reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganicreactions.org While not directly incorporating a sulfonamide, the functional groups of the products can be further manipulated to introduce this moiety.

Table 2: Application of Multi-Component Reactions in Sulfonamide Synthesis

| MCR Type | Components | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acetamido-N-(aryl)acetamide derivatives |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy-N-alkylacetamide derivatives |

Green Chemistry Principles Applied to the Synthesis of this compound and its Analogues

The application of green chemistry principles to the synthesis of sulfonamides is an area of growing importance, focusing on the use of environmentally benign solvents, catalysts, and energy sources.

Use of Greener Solvents:

Traditional organic solvents are often being replaced with more sustainable alternatives such as water, ethanol, glycerol, or deep eutectic solvents. rsc.orgresearchgate.net The synthesis of sulfonamides via oxidative chlorination of thiols has been successfully demonstrated in these green solvents. rsc.orgresearchgate.net Furthermore, copper-catalyzed synthesis of functionalized aryl sulfonamides from sodium sulfinates has been achieved in green solvents like γ-valerolactone. acs.org

Catalyst-Free and Reusable Catalyst Systems:

Developing catalyst-free synthetic methods or employing reusable catalysts aligns with green chemistry principles. Natural Natrolite nanozeolite has been used as a reusable catalyst for the N-sulfonylation of amines under ultrasound irradiation at room temperature. nih.gov Additionally, a novel environmentally benign method for the direct coupling of sulfonamides and alcohols has been described using a nanostructured Ru/Fe3O4 catalyst that can be magnetically recovered and recycled. researchgate.netnih.gov

Microwave-Assisted Synthesis:

Microwave irradiation offers a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. The synthesis of various sulfonamide derivatives has been successfully achieved using microwave-assisted protocols. nih.govorganic-chemistry.orgresearchgate.net For instance, a rapid microwave-assisted synthesis of sulfonylidene–sulfonamides has been developed via a one-pot, three-component reaction. tandfonline.com

Table 3: Green Chemistry Approaches in Sulfonamide Synthesis

| Green Chemistry Principle | Method/Reagent | Advantages |

| Alternative Solvents | Water, Ethanol, Glycerol, Deep Eutectic Solvents | Reduced environmental impact, lower toxicity |

| Reusable Catalysts | Natrolite nanozeolite, Nano-Ru/Fe3O4 | Catalyst recycling, waste reduction |

| Energy Efficiency | Microwave irradiation | Shorter reaction times, often higher yields |

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic properties of a molecule. These theoretical calculations provide a foundational understanding of molecular stability, reactivity, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and chemical reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For sulfonamide derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate these parameters. While specific data for this compound is not available, a hypothetical analysis based on similar structures is presented in the table below. The presence of electron-withdrawing groups, such as the dichlorophenyl and fluorobenzenesulfonyl moieties, is expected to influence the energy levels of the frontier orbitals.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.75 | ELUMO - EHOMO |

This predicted substantial energy gap would suggest that this compound is a relatively stable molecule. Such computational insights are valuable in the rational design of new therapeutic agents. mkjc.innih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In this compound, the electronegative oxygen and fluorine atoms of the sulfonyl fluoride (B91410) group would be expected to create a region of high electron density, depicted in red. Conversely, the hydrogen atom of the sulfonamide nitrogen would likely exhibit a positive electrostatic potential, shown in blue, making it a potential hydrogen bond donor. The aromatic rings would present a more complex potential surface, with variations depending on the influence of the substituents.

The dipole moment is a measure of the net molecular polarity resulting from the sum of all bond dipoles. For this compound, the presence of highly electronegative atoms like fluorine, oxygen, and chlorine would result in a significant dipole moment. The orientation of this dipole moment would be influenced by the geometry of the molecule. Theoretical calculations, typically using methods like DFT, are necessary to determine the precise magnitude and direction of the dipole moment.

Molecular Docking Simulations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

Benzenesulfonamide derivatives are known to be inhibitors of several enzymes, most notably carbonic anhydrases. nih.govmdpi.com Molecular docking simulations can be employed to predict the binding mode of this compound within the active site of such an enzyme.

The analysis of the docked pose would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For instance, the sulfonamide group is a critical pharmacophore that often coordinates with a zinc ion in the active site of metalloenzymes. The aromatic rings of the ligand can engage in pi-pi stacking or hydrophobic interactions with the amino acid residues of the protein. The dichlorophenyl and fluorophenyl moieties would also contribute to the specificity of these interactions.

Scoring functions are used in molecular docking programs to estimate the binding affinity between a ligand and a protein. mdpi.comsemanticscholar.orgrjb.ro These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding affinity is often expressed as the binding energy (in kcal/mol).

While a specific docking study for this compound is not available, a hypothetical docking score and the types of interactions observed with a representative protein target are presented in the table below. Such predictions are crucial for prioritizing compounds for further experimental testing in the drug discovery process. mdpi.comsemanticscholar.orgrjb.ro

| Parameter | Value/Description |

|---|---|

| Target Protein | Carbonic Anhydrase II (Hypothetical) |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bond with Thr199 |

| Coordination with Zn2+ ion | |

| Hydrophobic interactions with Val121, Leu198 |

Identification of Key Residues for Interaction

While specific target interactions for this compound are not extensively detailed in the public domain, computational docking simulations can predict the binding orientation of the molecule within a protein's active site. This allows for the identification of key amino acid residues that are likely to form significant interactions. The functional groups of this compound suggest several potential interactions:

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a prime candidate for forming hydrogen bonds. The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms can act as hydrogen bond acceptors. Amino acid residues with polar side chains, such as serine, threonine, asparagine, and glutamine, are potential hydrogen bonding partners.

Halogen Bonding: The two chlorine atoms on the dichlorophenyl ring can participate in halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species. These can interact with nucleophilic residues like the backbone carbonyls or the side chains of aspartate and glutamate.

Pi-Pi Stacking: The two aromatic rings (the 3,5-dichlorophenyl and the 4-fluorophenyl groups) can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket.

A hypothetical binding pocket for this compound would likely feature a combination of these residues to achieve a stable binding affinity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and the stability of its interactions with biological targets.

In solution, this compound is not a rigid molecule. The primary points of flexibility are the rotatable bonds, particularly the S-N bond and the bonds connecting the aromatic rings to the sulfonamide group. The conformation of the molecule is significantly influenced by the torsion angle of the C—SO₂—NH—C segment.

Studies on structurally similar compounds provide valuable reference points. For instance, in 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide, the C—SO₂—NH—C torsion angle is 77.8(2)°. nih.gov In N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, this torsion angle is 69.3(4)°. nih.gov These values indicate that the two benzene (B151609) rings are significantly tilted relative to each other. In the case of N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide, the dihedral angle between the two benzene rings is 79.6(1)°. nih.gov For N-(3,5-dichlorophenyl)benzenesulfonamide, this angle is 57.0(1)°. nih.gov MD simulations would allow for the exploration of the conformational landscape of this compound in an aqueous environment, revealing the most populated conformational states.

Table 1: Torsional and Dihedral Angles in Related Compounds

| Compound | C—SO₂—NH—C Torsion Angle | Dihedral Angle Between Benzene Rings |

|---|---|---|

| 4-chloro-N-(3,5-dichlorophenyl)benzenesulfonamide | 77.8(2)° nih.gov | 87.9(1)° nih.gov |

| N-(3,5-dichlorophenyl)-4-methylbenzenesulfonamide | 69.3(4)° nih.gov | 79.6(1)° nih.gov |

Once a potential binding mode of this compound to a target protein is identified through docking, MD simulations can be employed to assess the stability of this complex. By simulating the complex over several nanoseconds or longer, researchers can observe the dynamics of the ligand within the binding site. Key metrics to evaluate stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions relative to its initial docked pose is monitored. A stable RMSD suggests that the ligand remains in its binding pocket.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein over the simulation time is a strong indicator of a stable interaction.

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model, a set of molecular descriptors that numerically represent the chemical structure of the compounds is required. For a series of benzenesulfonamide analogs including this compound, a variety of descriptors would be calculated. These fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The presence of electron-withdrawing groups like fluorine and chlorine will significantly influence these properties.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and branching indices.

Table 2: Selected Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated/Estimated Value |

|---|---|---|

| Steric | Molecular Weight | 320.17 g/mol sigmaaldrich.com |

| Electronic | HOMO Energy | Dependent on calculation method |

| Electronic | LUMO Energy | Dependent on calculation method |

Once the molecular descriptors are calculated for a series of benzenesulfonamide analogs with known in vitro activities (e.g., IC₅₀ values), a predictive QSAR model can be developed. The process involves:

Data Set Preparation: The compounds are divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) are used to find a correlation between the descriptors and the biological activity.

Model Validation: The predictive ability of the model is assessed using the test set. Statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²) are used to evaluate the model's robustness and predictive performance.

For a series of benzenesulfonamide derivatives, a QSAR model could reveal that specific electronic and steric features are critical for their in vitro activity. For example, a model might indicate that electron-withdrawing substituents on the phenyl rings and a certain range of molecular size are favorable for higher activity.

Despite a comprehensive search for scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) models or computational pharmacophore elucidation studies focusing on the chemical compound This compound could be located.

The conducted searches aimed to find published research detailing the development, validation, applicability domain, and interpretation of QSAR models for this particular molecule. However, the existing body of scientific work does not appear to contain these specific analyses. While general QSAR studies on broader classes of benzenesulfonamide derivatives exist for various biological targets, none of them explicitly include or focus on this compound.

Consequently, it is not possible to provide scientifically accurate and detailed content for the requested sections:

Potential Biological and Chemical Activities

Comparative Analysis of Structure-Activity Relationships

The biological activity of sulfonamides is often dependent on the nature of the substituents on the aromatic rings. The presence of halogen atoms can enhance biological activity by increasing lipophilicity, which can improve cell membrane permeability. The 3,5-dichloro substitution pattern on the phenyl ring is a common feature in a number of biologically active molecules. The 4-fluoro substituent on the benzenesulfonyl moiety can also influence activity, potentially through improved binding interactions with target proteins.

Postulated Mechanisms of Action

Given the broad spectrum of activities exhibited by sulfonamide derivatives, this compound could potentially interact with various biological targets. For example, many sulfonamides are known to inhibit specific enzymes. A thorough investigation would be required to determine if this compound exhibits any significant biological effects and to elucidate its mechanism of action.

Conclusion

N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide is a compound that sits (B43327) at the intersection of several important areas of chemical research, including sulfonamide chemistry and the study of halogenated organic molecules. While there is a clear lack of direct experimental data for this specific compound, a comprehensive understanding of its likely properties can be constructed through a comparative analysis of its close analogues. The synthetic route is well-precedented, and its structural and spectroscopic features can be predicted with a reasonable degree of confidence. The identified knowledge gaps highlight the need for further experimental and computational studies to fully characterize this compound and to explore its potential applications. Such research would not only contribute to a deeper understanding of the fundamental chemistry of halogenated sulfonamides but could also uncover novel biological or material properties.

Investigation of Biological Activities and Underlying Mechanisms in Vitro/preclinical Models Only

Anticancer Activity Research in Cell Line Models:No cytotoxicity or antiproliferative assay results were available for the specified human cancer cell lines (MCF-7, HeLa, A549, MDA-MB231, LOX IMVI) or any others.

The absence of published research indicates that N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide may be a novel compound that has not yet been characterized for its biological effects, or any such research has not been made public. Therefore, the creation of an evidence-based article adhering to the requested outline is not feasible at this time.

Anti-inflammatory Research in In Vitro Models

Modulation of Pro-inflammatory Mediators and Cytokines

While direct studies on this compound are limited, research on structurally similar sulfonamide derivatives provides insights into its potential anti-inflammatory properties. In various in vitro models, particularly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, analogous compounds have demonstrated the ability to modulate the production of key pro-inflammatory mediators and cytokines.

For instance, certain N,N-diarylsulfonamides have been shown to significantly inhibit the production of interleukin-6 (IL-6) in LPS-challenged RAW 264.7 cells. nih.gov Similarly, other related compounds, such as a spirocyclic-2-isoxazoline derivative, have been found to effectively reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and IL-6 in the same cell line. mdpi.comresearchgate.net This suggests that compounds with a sulfonamide core structure may possess the capacity to suppress the inflammatory response by targeting the synthesis of these critical signaling molecules. The anti-inflammatory effects of these related compounds are often compared to standards like dexamethasone. mdpi.com

Table 1: Modulation of Pro-inflammatory Mediators by Sulfonamide Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound Class | Mediator Inhibited | Key Findings | Reference |

|---|---|---|---|

| N,N-Diarylsulfonamides | IL-6, IL-1β, CCL2 | Significant reduction in cytokine levels. | nih.gov |

| (3-Chlorophenyl)-2-spiroisoxazoline | NO, TNF-α, IL-6 | Dose-dependent suppression of pro-inflammatory mediators. | mdpi.comresearchgate.net |

| Flavonols | NO, ROS, TNF-α, IL-6 | Inhibition of inflammatory responses. | nih.gov |

Investigation of Inflammatory Signaling Pathways

The anti-inflammatory effects of sulfonamide derivatives are often linked to their ability to interfere with key inflammatory signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory process, and their modulation by sulfonamide-containing compounds has been a subject of investigation. mdpi.comnih.gov

Studies on related N,N-diarylsulfonamides have revealed that their anti-inflammatory properties are mediated through the modulation of NF-κB activation. nih.gov In LPS-stimulated macrophages, these compounds have been observed to inhibit the phosphorylation of IκB, which is a crucial step in the activation of NF-κB. mdpi.com By preventing the degradation of IκB, the translocation of the p50/p65 subunits of NF-κB to the nucleus is blocked, thereby downregulating the expression of pro-inflammatory genes. mdpi.com Furthermore, the MAPK signaling pathway, including kinases like p38, has also been identified as a target for some anti-inflammatory sulfonamide-related compounds. mdpi.comnih.gov

Table 2: Modulation of Inflammatory Signaling Pathways by Sulfonamide Derivatives

| Compound Class | Pathway Modulated | Mechanism of Action | Reference |

|---|---|---|---|

| N,N-Diarylsulfonamides | NF-κB | Inhibition of NF-κB activation. | nih.gov |

| (3-Chlorophenyl)-2-spiroisoxazoline | NF-κB, p38 MAPK | Downregulation of NF-κB and p38 MAPK signaling. | mdpi.com |

| Flavonols | MAPK, NF-κB | Inhibition of JNK, ERK, p38, and MEK phosphorylation. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlation of Structural Modifications with Observed Biological Potency

While direct structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available literature, analysis of analogous compounds provides valuable insights. The biological potency of benzenesulfonamide (B165840) derivatives is highly dependent on the nature and position of substituents on both the N-phenyl ring and the benzenesulfonyl moiety.

For example, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs targeting PPARγ, the presence of electron-withdrawing groups such as fluorine, bromine, and chlorine on the benzenesulfonamide ring (Ring A) was associated with stronger activity. nih.gov Conversely, the introduction of electron-donating groups like methyl groups led to diminished activity. nih.gov The position of these substituents is also critical; for instance, a bromine atom at the 4-position of the benzene (B151609) ring A was found to enhance affinity through halogen bonding and improved packing within the ligand-binding pocket. nih.gov

The dihedral angle between the two benzene rings, influenced by the substituents, also plays a role in the crystalline structure and potentially in receptor binding. For instance, the dihedral angle in N-(3,5-dichlorophenyl)benzenesulfonamide is 57.0 (1)°, which differs from that of N-(3-chlorophenyl)benzenesulfonamide (65.4 (1)°). nih.gov

Table 3: Structure-Activity Relationship of Benzenesulfonamide Analogs

| Structural Modification | Effect on Biological Potency | Rationale | Reference |

|---|---|---|---|

| Electron-withdrawing groups (F, Cl, Br) on Ring A | Increased potency | Favorable electronic properties for target interaction. | nih.gov |

| Electron-donating groups (e.g., methyl) on Ring A | Decreased potency | Unfavorable electronic properties for target interaction. | nih.gov |

| Bromine at 4-position of Ring A | Higher affinity | Halogen bonding and improved van der Waals interactions. | nih.gov |

| Absence of halogen on fluorophenyl moiety | Eliminated inhibitory effect on ENT2 | Halogen is critical for interaction with the transporter. | frontiersin.org |

Elucidation of Key Pharmacophoric Features for Specific Activities

Based on the analysis of this compound and its analogs, several key pharmacophoric features can be identified as crucial for their biological activities.

The di-substituted phenyl ring (N-(3,5-dichlorophenyl) moiety) is another critical component. The presence and positioning of the chloro groups are significant. Halogen atoms can participate in halogen bonding and can influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding affinity and cellular permeability. nih.gov

The substituted benzenesulfonyl ring (4-fluorobenzenesulfonyl moiety) also plays a vital role. The nature of the substituent on this ring can modulate the electronic distribution of the entire molecule and its interaction with target proteins. The presence of a halogen, such as the fluorine atom in the title compound, is often associated with enhanced biological activity. nih.gov

In essence, the key pharmacophore for this class of compounds appears to involve two aromatic rings connected by a sulfonamide bridge, with specific halogen substitution patterns on both rings being critical determinants of biological potency.

Chemical Reactivity, Stability, and Degradation Pathways

Hydrolytic Stability under Varying pH Conditions

The stability of the S-N bond in N-arylbenzenesulfonamides is significant. The electron-withdrawing nature of the 3,5-dichlorophenyl and 4-fluorobenzenesulfonyl groups is expected to influence the electron density on the sulfonamide nitrogen and sulfur atoms, thereby affecting the susceptibility of the S-N bond to nucleophilic attack by water or hydroxide (B78521) ions. In acidic media, protonation of the nitrogen atom could potentially make the sulfur atom more electrophilic and susceptible to cleavage. Conversely, under basic conditions, deprotonation of the sulfonamide nitrogen may occur, although this is less likely to lead to hydrolysis.

Table 1: Predicted Hydrolytic Stability of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide at 25°C

| pH Condition | Predicted Stability | Potential Degradation Products |

| Acidic (pH < 4) | Moderately stable, potential for slow hydrolysis | 3,5-dichloroaniline (B42879) and 4-fluorobenzenesulfonic acid |

| Neutral (pH 7) | Highly stable | Minimal to no degradation |

| Basic (pH > 10) | Moderately stable, potential for slow hydrolysis | 3,5-dichloroaniline and 4-fluorobenzenesulfonic acid |

Photochemical Degradation and Identification of Photoproducts

The photochemical degradation of this compound is an important pathway for its environmental transformation. While direct photolysis studies on this specific compound are limited, the photochemical behavior of other sulfonamides suggests several potential degradation routes. The presence of two aromatic rings, one substituted with chlorine atoms and the other with a fluorine atom, indicates that the molecule will absorb ultraviolet (UV) radiation, which can lead to its decomposition.

The primary photochemical reaction is likely to be the cleavage of the sulfonamide S-N bond, which is a known photodegradation pathway for sulfonamides. This would result in the formation of 3,5-dichlorophenylaminyl and 4-fluorobenzenesulfonyl radicals. These reactive intermediates can then undergo further reactions, such as hydrogen abstraction from the solvent or dimerization.

Another potential pathway is the photodehalogenation of the dichlorophenyl ring, leading to the formation of monochlorinated or non-chlorinated derivatives. Additionally, photo-hydroxylation of the aromatic rings by reaction with photochemically generated reactive oxygen species, such as hydroxyl radicals, can occur.

Table 2: Potential Photoproducts of this compound

| Photoproduct | Proposed Formation Pathway |

| 3,5-dichloroaniline | Cleavage of the S-N bond |

| 4-fluorobenzenesulfonic acid | Cleavage of the S-N bond and subsequent oxidation |

| Monochloro-N-(phenyl)-4-fluorobenzenesulfonamide isomers | Photodechlorination |

| Hydroxylated derivatives | Photo-hydroxylation of the aromatic rings |

Studies on other sulfonamides have shown that UV irradiation in the presence of photosensitizers can accelerate their degradation.

Oxidative Stability and Characterization of Oxidative Degradants

The oxidative stability of this compound is a key factor in its persistence in environments where strong oxidizing agents are present. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are known to effectively degrade sulfonamides. researchgate.netmtak.hu

The degradation of this compound by AOPs is expected to proceed through several pathways. The hydroxyl radical can attack the aromatic rings, leading to the formation of hydroxylated intermediates. These intermediates can undergo further oxidation, potentially leading to ring cleavage. The sulfonamide bond can also be a target for oxidative attack, resulting in its cleavage and the formation of 3,5-dichloroaniline and 4-fluorobenzenesulfonic acid.

The chlorine and fluorine substituents on the aromatic rings will influence the sites of hydroxyl radical attack. The electron-withdrawing nature of these halogens can deactivate the rings towards electrophilic attack, but oxidation can still occur.

Table 3: Potential Oxidative Degradants of this compound

| Oxidative Degradant | Proposed Formation Pathway |

| Hydroxylated this compound isomers | Hydroxyl radical addition to the aromatic rings |

| 3,5-dichloroaniline | Oxidative cleavage of the S-N bond |

| 4-fluorobenzenesulfonic acid | Oxidative cleavage of the S-N bond |

| Ring-opened products | Further oxidation of hydroxylated intermediates |

The efficiency of oxidative degradation can be influenced by factors such as pH and the presence of other substances in the matrix.

Reactivity with Common Laboratory Reagents and Potential Intermediates

The sulfonamide functional group in this compound dictates its reactivity with common laboratory reagents. The synthesis of this compound and its analogs typically involves the reaction of a sulfonyl chloride with an amine. nih.govnih.gov Specifically, this compound can be synthesized by reacting 4-fluorobenzenesulfonyl chloride with 3,5-dichloroaniline in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. wikipedia.org

The N-H bond of the sulfonamide group is acidic and can be deprotonated by strong bases. wikipedia.orgcore.ac.uk This allows for N-alkylation or N-arylation reactions. The sulfonamide group is generally stable to a range of acidic and basic conditions commonly used in organic synthesis. youtube.com However, under harsh acidic or basic conditions, cleavage of the S-N bond can occur, as discussed in the hydrolytic stability section.

The aromatic rings of the molecule can undergo electrophilic aromatic substitution reactions, although the presence of the deactivating chloro, fluoro, and sulfonamide groups will make these reactions challenging.

Table 4: Reactivity of this compound with Common Reagents

| Reagent Class | Expected Reactivity | Potential Products/Intermediates |

| Strong Acids | Generally stable, potential for slow hydrolysis | Protonated sulfonamide |

| Strong Bases | Deprotonation of the N-H bond | Sulfonamide anion |

| Electrophiles | Substitution on the aromatic rings (requires harsh conditions) | Halogenated or nitrated derivatives |

| Nucleophiles | Generally unreactive towards the sulfonamide core | No reaction under standard conditions |

In Vitro Biotransformation Studies (e.g., in Liver Microsomes) and Metabolite Identification

The in vitro biotransformation of this compound, particularly in liver microsomes, is crucial for understanding its metabolic fate. Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are key in the metabolism of many xenobiotics. nih.govresearchgate.net

Based on the metabolism of other sulfonamides and dichlorophenyl-containing compounds, several metabolic pathways can be predicted for this compound. researchgate.netnih.govnih.gov The primary metabolic reactions are likely to be mediated by CYP enzymes and may include:

Aromatic Hydroxylation: CYP enzymes can introduce hydroxyl groups onto either the 3,5-dichlorophenyl or the 4-fluorophenyl ring. The position of hydroxylation will be influenced by the electronic effects of the substituents.

N-Dealkylation/Cleavage: While this is an N-aryl sulfonamide, enzymatic cleavage of the S-N bond is a possible metabolic pathway, leading to the formation of 3,5-dichloroaniline and 4-fluorobenzenesulfonic acid.

Conjugation: Following phase I metabolism (e.g., hydroxylation), the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Table 5: Potential Metabolites of this compound in Liver Microsomes

| Metabolite | Proposed Metabolic Pathway |

| Hydroxylated derivatives | CYP-mediated aromatic hydroxylation |

| 3,5-dichloroaniline | CYP-mediated S-N bond cleavage |

| 4-fluorobenzenesulfonic acid | CYP-mediated S-N bond cleavage |

| Glucuronide and sulfate (B86663) conjugates | Phase II conjugation of hydroxylated metabolites |

The specific CYP isoforms involved in the metabolism of this compound would need to be identified through reaction phenotyping studies using a panel of recombinant human CYP enzymes.

Advanced Analytical Methodologies in Research

Chromatographic Methods for Quantification and Purity Assessment in Research Samples (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are indispensable for separating N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide from reaction precursors, byproducts, or degradation products, as well as for quantifying its concentration in various matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reversed-phase C18 column is typically used, where the compound is eluted using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, leveraging the aromatic nature of the compound which results in strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. While some sulfonamides can be analyzed directly, derivatization may be required to improve volatility and chromatographic performance. The gas chromatograph separates the compound from other volatile components in the sample before it enters the mass spectrometer, which provides mass-to-charge ratio data, enabling positive identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. LC-MS is particularly useful for analyzing complex mixtures and for trace-level quantification. It provides not only retention time data but also molecular weight information, which greatly enhances the confidence in compound identification.

Table 1: Representative Chromatographic Conditions for the Analysis of Aryl Sulfonamides

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Phosphate Buffer (Gradient or isocratic elution) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Column Temperature | 30 °C | |

| GC-MS | Column | Capillary column (e.g., TG-5-SilMS, 60 m × 0.25 µm) thermofisher.com |

| Injector Temperature | 250-280 °C | |

| Carrier Gas | Helium | |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) | |

| Ionization Mode | Electron Ionization (EI) |

Advanced Spectroscopic Techniques for Elucidating Complex Structures (e.g., 2D NMR, High-Resolution MS)

Spectroscopic methods are vital for the unequivocal structural elucidation of this compound. While routine techniques like Infrared (IR) and 1D Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the presence of key functional groups and the basic proton/carbon framework, advanced methods provide deeper structural insights. nih.govnih.govnih.govnih.gov

2D Nuclear Magnetic Resonance (NMR): Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity within the molecule. COSY identifies proton-proton (H-H) couplings, revealing which protons are adjacent in the structure. HSQC correlates protons with their directly attached carbons, allowing for unambiguous assignment of the carbon skeleton. These techniques are essential to confirm the specific substitution patterns on both aromatic rings.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, often to within a few parts per million (ppm). pnnl.gov This precision allows for the determination of the elemental formula of this compound (C₁₂H₈Cl₂FNO₂S), distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose. pnnl.gov

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (4-fluorophenyl ring) | Two doublets, ~7.2-7.4 ppm and ~7.8-8.0 ppm |

| Aromatic Protons (3,5-dichlorophenyl ring) | One triplet and one doublet, ~7.1-7.3 ppm chemicalbook.com | |

| Amine Proton (NH) | Broad singlet, variable chemical shift | |

| ¹³C NMR | Carbon attached to Fluorine (C-F) | ~160-165 ppm (large C-F coupling constant) |

| Carbons attached to Chlorine (C-Cl) | ~134-136 ppm | |

| Other Aromatic Carbons | ~115-140 ppm | |

| ¹⁹F NMR | Fluorine on benzene (B151609) ring | A single resonance typical for an aryl fluoride (B91410) |

| HRMS (ESI) | Molecular Formula | C₁₂H₈Cl₂FNO₂S |

| Calculated Exact Mass [M-H]⁻ | 318.9618 (for ³⁵Cl isotopes) |

Electrochemical Characterization for Redox Properties

Electrochemical methods, particularly voltammetric techniques, are employed to investigate the redox properties of this compound. These studies provide insights into the compound's susceptibility to oxidation or reduction, which can be relevant to its mechanism of action or metabolic fate.

Cyclic Voltammetry (CV): This is the most common technique for probing the redox behavior of molecules. researchgate.netnih.gov A potential is swept across a working electrode (such as a glassy carbon electrode) in a solution containing the compound, and the resulting current is measured. nih.gov For many sulfonamides, an irreversible oxidation peak is observed, corresponding to the oxidation of the sulfonamide moiety. nih.govnih.gov The potential at which this peak occurs provides information about the ease of oxidation. The electron-withdrawing nature of the dichlorophenyl and fluorophenyl groups is expected to influence this potential. Studies on similar sulfonamides show that the oxidation peak potentials are often pH-dependent, indicating the involvement of protons in the electrochemical process. nih.gov

Table 3: Typical Parameters for Electrochemical Analysis of a Sulfonamide Derivative

| Parameter | Description / Typical Value |

|---|---|

| Technique | Cyclic Voltammetry (CV) or Square Wave Voltammetry (SWV) nih.govresearchgate.net |

| Working Electrode | Glassy Carbon Electrode (GCE) nih.gov |

| Reference Electrode | Ag/AgCl nih.gov |

| Counter Electrode | Platinum (Pt) wire nih.gov |

| Solvent/Electrolyte | Acetonitrile or aqueous buffer (e.g., Britton-Robinson) with a supporting electrolyte researchgate.netnih.gov |

| Scan Rate (CV) | 50-100 mV/s researchgate.netnih.gov |

| Expected Observation | A single, irreversible anodic (oxidation) peak nih.gov |

Future Research Directions and Potential Applications Excluding Clinical Human Trials

Design and Synthesis of Next-Generation Analogues for Enhanced Activity and Selectivity

A significant area of future research will undoubtedly focus on the design and synthesis of next-generation analogues of N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide. The goal of such endeavors would be to enhance biological activity and improve selectivity towards specific molecular targets. Structure-activity relationship (SAR) studies will be pivotal in guiding the synthetic efforts. Key modifications could include:

Substitution on the Phenyl Rings: Introducing a variety of substituents on both the dichlorophenyl and fluorophenyl rings could modulate the electronic and steric properties of the molecule. For instance, the replacement of the chlorine atoms with other halogens or with electron-donating or electron-withdrawing groups could significantly impact biological activity.

Modification of the Sulfonamide Linker: Alterations to the sulfonamide linker, such as N-alkylation or the introduction of different functional groups, could influence the compound's conformational flexibility and hydrogen bonding capabilities.

An illustrative example of a potential synthetic strategy for creating analogues is outlined below:

| Analogue | R1 | R2 | Synthetic Approach |

| Analogue 1 | Cl | OCH3 | Reaction of 3,5-dichloroaniline (B42879) with 4-methoxybenzenesulfonyl chloride. |

| Analogue 2 | Br | F | Reaction of 3,5-dibromoaniline (B181674) with 4-fluorobenzenesulfonyl chloride. |

| Analogue 3 | Cl | NO2 | Reaction of 3,5-dichloroaniline with 4-nitrobenzenesulfonyl chloride. |

These synthetic efforts would be guided by computational modeling to predict the binding affinity and selectivity of the designed analogues.

Application as Molecular Probes for Investigating Biological Mechanisms

The this compound scaffold could be adapted for use as molecular probes to investigate various biological mechanisms. By incorporating reporter groups such as fluorescent dyes or biotin (B1667282) tags, these probes could be used to:

Identify and Characterize Protein Targets: Fluorescently labeled analogues could be used in techniques like fluorescence microscopy and flow cytometry to visualize the subcellular localization of the compound and its binding partners.

Quantify Target Engagement: The development of probes for techniques such as fluorescence polarization or surface plasmon resonance could enable the quantitative measurement of the binding affinity of the compound to its target protein(s).

Integration into Hybrid Molecules for Multi-Target Approaches

A growing trend in drug discovery is the development of hybrid molecules that can simultaneously modulate multiple biological targets. The this compound core could serve as a valuable building block for the construction of such multi-target agents. For example, it could be chemically linked to other pharmacophores known to interact with different but related biological pathways. This approach could lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.

Exploration of Novel Applications in Material Science or Catalysis

While the primary focus of research on sulfonamide derivatives has been in the biomedical field, there is potential for their application in material science and catalysis. The structural rigidity and potential for self-assembly of diaryl sulfonamides could be exploited in the design of novel organic materials with interesting photophysical or electronic properties. Furthermore, the sulfonamide moiety can act as a coordinating ligand for metal ions, suggesting potential applications in catalysis. However, based on currently available information, no specific applications in these areas have been reported for this compound.

Preclinical Development Strategies and Lead Optimization (e.g., in silico ADMET prediction)

Before any potential therapeutic application can be considered, a thorough preclinical development and lead optimization process is essential. A crucial component of this process is the early assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of potential liabilities and guiding the optimization of lead compounds. researchgate.netnih.govjonuns.comfrontiersin.orgnih.gov

For this compound and its analogues, a typical in silico ADMET prediction workflow would involve the following:

| ADMET Property | Prediction Method | Desired Outcome |

| Absorption | Caco-2 permeability models, logP/logD calculations | Good intestinal absorption |

| Distribution | Plasma protein binding prediction, blood-brain barrier penetration models | Optimal tissue distribution |

| Metabolism | Cytochrome P450 inhibition and substrate prediction | Low potential for drug-drug interactions |

| Excretion | Prediction of renal or biliary clearance pathways | Efficient clearance from the body |

| Toxicity | hERG inhibition models, mutagenicity and carcinogenicity alerts | Low risk of cardiotoxicity and genotoxicity |

The results of these in silico predictions would then be validated through subsequent in vitro and in vivo experiments.

Challenges and Opportunities in the Academic Research of this compound Derivatives

The academic research of this compound derivatives is presented with both challenges and opportunities. A primary challenge is the current lack of specific biological targets and a clear understanding of its mechanism of action. However, this also represents a significant opportunity for discovery. Initial screening of the compound against a broad range of biological targets could uncover novel activities and open up new avenues of research.

Furthermore, the synthesis of a diverse library of analogues, as discussed in section 8.1, will be crucial for establishing robust structure-activity relationships and for identifying compounds with improved potency, selectivity, and drug-like properties. Collaboration between synthetic chemists, computational biologists, and pharmacologists will be essential to fully realize the potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of 3,5-dichloroaniline with 4-fluorobenzenesulfonyl chloride. Key steps include:

- Activation : Pre-activate the sulfonyl chloride with a base (e.g., pyridine or triethylamine) to enhance electrophilicity.

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen at 0–25°C for 6–12 hours .

- Yield Optimization : Use excess sulfonyl chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this sulfonamide?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the aromatic substitution pattern (e.g., doublet for 4-fluorophenyl protons at δ ~7.2–7.8 ppm) and sulfonamide NH (~δ 10.5 ppm). ¹⁹F NMR detects the fluorine substituent (δ ~-110 ppm) .

- Mass Spectrometry : HRMS (ESI+) provides accurate mass verification (e.g., [M+H]+ at m/z 348.98 for C₁₂H₇Cl₂FNO₂S).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., sulfonamide S=O···H-N interactions) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in chloroform. For biological assays:

- Stock Solutions : Prepare in DMSO (≤1% v/v to avoid cellular toxicity).

- Stability : Store under inert gas at -20°C to prevent hydrolysis of the sulfonamide group. Confirm stability via HPLC over 24 hours .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Impurity Interference : Validate compound purity (>95% via HPLC) and confirm structure with 2D NMR (COSY, HSQC).

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents. Compare results under identical protocols .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., N-(3,5-dichlorophenyl)-Ala-OH derivatives) to identify trends .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modification Sites : Vary substituents on the phenyl rings (e.g., replace 4-F with electron-withdrawing groups like CF₃) to modulate electron density.

- Biological Testing : Screen derivatives for target binding (e.g., γ-secretase inhibition) using SPR or fluorescence polarization assays.

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, prioritizing derivatives with improved binding scores .

Q. What mechanistic insights can crystallographic data provide for this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Conformational Flexibility : Torsion angles between the sulfonamide and dichlorophenyl groups.

- Intermolecular Interactions : Hydrogen bonds (e.g., N-H···O=S) and halogen bonding (Cl···π interactions) that stabilize crystal packing .

- Electrostatic Maps : Analyze electron density to predict reactivity (e.g., susceptibility to nucleophilic attack at the sulfonyl group) .

Q. How can researchers address low yields in multi-step syntheses involving this sulfonamide?

- Methodological Answer : For complex derivatives (e.g., peptide conjugates):

- Solid-Phase Synthesis : Use Fmoc-protected resins (e.g., Wang resin) and coupling agents like TCTU for efficient amide bond formation .

- Stepwise Monitoring : Employ LC-MS after each step to identify bottlenecks (e.g., incomplete deprotection or coupling).

- Scale-Up Adjustments : Optimize stoichiometry (4 equivalents of amino acid derivatives) and reaction time (2–4 hours per step) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.